molecular formula C29H29F3N4O3 B456502 1-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE

1-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE

Cat. No.: B456502
M. Wt: 538.6g/mol
InChI Key: FDRUPKQLTHUXBZ-LTGZKZEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE is a complex organic compound that features multiple functional groups, including methoxyphenyl, indazole, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE typically involves multi-step organic reactions. The key steps may include:

    Formation of the indazole core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the methoxyphenyl groups: This step may involve Friedel-Crafts alkylation or acylation reactions.

    Formation of the pyrazole ring: This can be synthesized via condensation reactions involving hydrazines and 1,3-diketones.

    Final coupling: The final step involves coupling the indazole and pyrazole moieties under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:

    Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

    Quality control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

1-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the carbonyl group would yield alcohol derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound may be investigated for its potential as a therapeutic agent due to its complex structure and functional groups.

    Organic Synthesis: It can be used as an intermediate in the synthesis of other complex organic molecules.

    Materials Science: The compound’s unique structure may make it suitable for use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • **1-{3-(4-METHOXYPHENYL)-7-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-1-ETHANONE
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C29H29F3N4O3

Molecular Weight

538.6g/mol

IUPAC Name

1-[(7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanone

InChI

InChI=1S/C29H29F3N4O3/c1-18-15-25(29(30,31)32)33-35(18)17-26(37)36-28(20-9-13-23(39-3)14-10-20)24-6-4-5-21(27(24)34-36)16-19-7-11-22(38-2)12-8-19/h7-16,24,28H,4-6,17H2,1-3H3/b21-16+

InChI Key

FDRUPKQLTHUXBZ-LTGZKZEYSA-N

Isomeric SMILES

CC1=CC(=NN1CC(=O)N2C(C3CCC/C(=C\C4=CC=C(C=C4)OC)/C3=N2)C5=CC=C(C=C5)OC)C(F)(F)F

SMILES

CC1=CC(=NN1CC(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)OC)C3=N2)C5=CC=C(C=C5)OC)C(F)(F)F

Canonical SMILES

CC1=CC(=NN1CC(=O)N2C(C3CCCC(=CC4=CC=C(C=C4)OC)C3=N2)C5=CC=C(C=C5)OC)C(F)(F)F

Origin of Product

United States

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